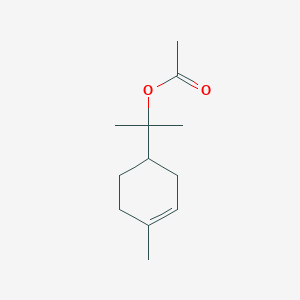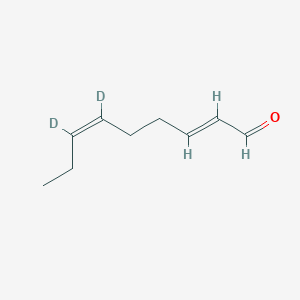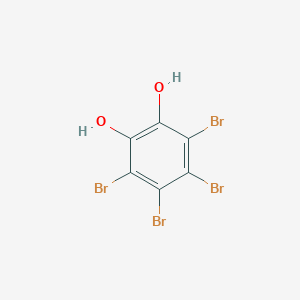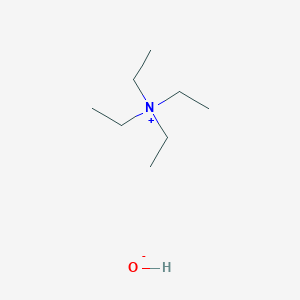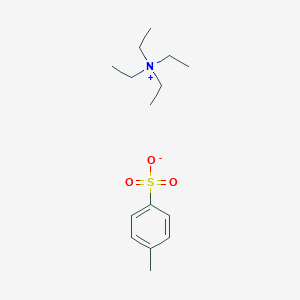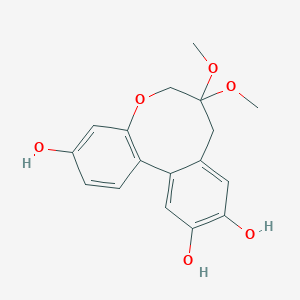
Protosappanin A dimethyl acetal
Descripción general
Descripción
Protosappanin A dimethyl acetal is a homoisoflavonoid, a type of polyphenolic compound . It can be isolated from Caesalpinia sappan, a plant species in the legume family .
Synthesis Analysis
A total synthesis method for protosappanin A, which is a complex natural product with many biological activities, was developed with 6 linear steps . Dibenzo [b,d]oxepinones as the key intermediates of the synthetic route were prepared by a palladium-catalyzed ortho C–H activation/C–C cyclization under microwave .Molecular Structure Analysis
The molecular weight of Protosappanin A dimethyl acetal is 318.32 and its molecular formula is C17H18O6 . The structure of the compound includes a biphenyl system .Chemical Reactions Analysis
Protosappanin C, a related compound, can yield a dimethyl acetal on treatment with p-toluenesulfonic acid in methanol . This suggests that similar reactions may be possible with Protosappanin A dimethyl acetal.Physical And Chemical Properties Analysis
Protosappanin A dimethyl acetal is an amorphous powder . It is stable under recommended storage conditions . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Aplicaciones Científicas De Investigación
1. Xanthine Oxidase Inhibitory Activity
Protosappanin A dimethyl acetal, along with other compounds isolated from the heartwood of Vietnamese Caesalpinia sappan, has demonstrated significant xanthine oxidase inhibitory activity. This suggests its potential use in treating conditions like gout, where xanthine oxidase plays a key role (Nguyen et al., 2005).
2. Cytotoxic Activities
Research indicates the presence of novel protosappanins, including protosappanin A dimethyl acetal, in Caesalpinia sappan L. These compounds have been evaluated for their cytotoxic activities using the MTT assay, highlighting their potential in cancer research and therapy (Wang et al., 2014).
3. Antitumor Effects
In a study assessing the antitumor effects of protosappanin B extracted from Lignum Sappan, significant findings were observed in vitro on human bladder cancer and mouse bladder cancer cells. Although not directly on protosappanin A dimethyl acetal, this research provides insight into the broader potential antitumor effects of protosappanins (Yang et al., 2016).
4. Pharmacokinetic Studies
Protosappanin B, a major constituent of C. sappan L., has been the subject of pharmacokinetic and bioavailability studies in rats, providing essential information for future research on related compounds like protosappanin A dimethyl acetal (Chen et al., 2017).
5. Immunosuppressive Effects
Studies have shown that protosappanin A, a major ingredient from Caesalpinia sappan L., exhibits significant immunosuppressive activity. This suggests the potential therapeutic application of protosappanin A dimethyl acetal in organ transplantation or T cell-mediated immune disorders (Wu et al., 2009).
6. Total Synthesis and Derivatives
Research into the total synthesis of protosappanin A, including its derivatives, has been conducted. This opens avenues for the development of novel therapeutic agents and further exploration of its applications (Liu et al., 2016).
7. Analytical Determination in Natural Products
Techniques have been developed for the determination of protosappanin B in natural products like Caesalpinia sappan L., essential for quality control and research purposes. This analytical approach can be adapted for studying protosappanin A dimethyl acetal (Yongjun, 2010).
Mecanismo De Acción
Target of Action
Protosappanin A dimethyl acetal primarily targets xanthine oxidase , a key enzyme involved in purine metabolism . It also targets the graft’s T cells through inhibition of the NF-κB pathway activation and apoptosis .
Mode of Action
Protosappanin A dimethyl acetal acts as a competitive inhibitor of xanthine oxidase, exhibiting significant inhibitory activity . It also promotes immunosuppression in recipients by targeting the graft’s T cells through inhibition of the NF-κB pathway activation and apoptosis .
Biochemical Pathways
The compound’s interaction with xanthine oxidase disrupts the normal purine metabolism pathway, leading to a decrease in the production of uric acid . By inhibiting the NF-κB pathway, it modulates the immune response, potentially reducing inflammation and tissue damage .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Protosappanin A dimethyl acetal are not readily available, related compounds from the same plant, such as protosappanin B, have been studied. For instance, oral administration of C. sappan extract that contained protosappanin B resulted in similar t ½ and T max to those of brazilin
Result of Action
Protosappanin A dimethyl acetal’s inhibition of xanthine oxidase can potentially reduce the production of uric acid, which may be beneficial in conditions like gout . Its immunosuppressive effects could be useful in conditions where immune response needs to be modulated, such as in organ transplantation .
Direcciones Futuras
The bioactive compounds of Caesalpinia sappan, including Protosappanin A dimethyl acetal, have the potential to be developed as therapeutic agents to combat cardiovascular diseases like myocardial infarction and vascular disease . Further studies are needed to understand the possible modulatory role of these compounds in cardiovascular diseases .
Propiedades
IUPAC Name |
10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDBMDJWUPWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Protosappanin A dimethyl acetal in the context of the research on Caesalpinia sappan?
A1: While the provided research [] focuses on identifying and characterizing xanthine oxidase inhibitors from Caesalpinia sappan, it primarily focuses on other compounds like neoprotosappanin and protosappanin E-2. Protosappanin A dimethyl acetal (3) is mentioned as a new compound isolated from the plant extract, but its biological activity, specifically its potential for xanthine oxidase inhibition, is not discussed in detail.
Q2: Are there any studies investigating the potential xanthine oxidase inhibitory activity of Protosappanin A dimethyl acetal?
A2: The provided research [] does not elaborate on the biological activity of Protosappanin A dimethyl acetal. Further research would be needed to determine its potential as a xanthine oxidase inhibitor and compare its efficacy to other identified compounds like sappanchalcone (17), which exhibited potent activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





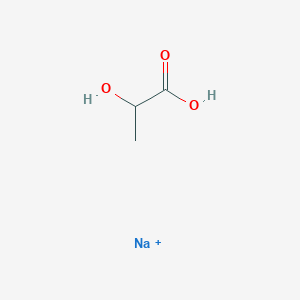
![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)

